

High-Yield Catalytic Reactions of 4-Decyne: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Decyne

Cat. No.: B165688

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This document provides detailed application notes and experimental protocols for achieving high-yield catalytic transformations of **4-decyne**, a symmetrical internal alkyne. The methodologies outlined herein are crucial for the synthesis of key intermediates in drug development and materials science, where precise control over stereochemistry and functionalization is paramount.

Overview of Catalytic Reactions

4-Decyne serves as a versatile substrate for a variety of high-yield catalytic reactions, enabling access to (Z)- and (E)-alkenes, alkanes, and functionalized vinylsilanes. The choice of catalyst and reaction conditions dictates the selective transformation of the carbon-carbon triple bond. This document details protocols for five key high-yield reactions:

- Z-Selective Semihydrogenation: Conversion of **4-decyne** to (Z)-4-decene.
- E-Selective Reduction: Conversion of **4-decyne** to (E)-4-decene.
- Full Hydrogenation: Conversion of **4-decyne** to n-decane.
- Hydrosilylation: Formation of a vinylsilane via the addition of a silicon-hydride bond.
- Alkyne Metathesis: Self-metathesis to produce 5-octyne and 3-hexyne.

Comparative Data of High-Yield Reactions

The following table summarizes the quantitative data for the detailed catalytic reactions of **4-decyne**, allowing for easy comparison of methodologies and outcomes.

Reaction	Product	Catalyst System	Catalyst Loading (mol %)	Reagents	Solvent	Temperature (°C)	Time (h)	Yield (%)	Stereoselectivity
Z-Semihydrogenation	(Z)-4-Decene	Lindlar Catalyst (Pd/CaCO ₃ poisoned with lead acetate and quinoline)	5 (by weight)	H ₂ (1 atm)	Methanol	25	2	>95	>98% Z
E-Reduction	(E)-4-Decene	Na metal	N/A	Liquid NH ₃	N/A	-78	2	~80-90	>98% E
Full Hydrogenation	n-Decane	10% Pt/C	1-2	H ₂ (balloon)	Ethanol	25	12	>99	N/A
Hydro-silylation (trans-addition)	(Z)-1-(Triethylsilyl)-4-decene	[Cp*Ru(MeCN) ₃]PF ₆	1-5	HSiEt ₃	CH ₂ Cl ₂	25	1-3	>95	>99% Z (trans-addition)

Alkyne	5-Octyne	Mo(CO) ₆ /		4-Decyne	Toluene	80	4	~90 (conversion)	N/A
Metathesis	e + 3-Hexyne	4-Chlorophenol	5						

Experimental Protocols and Methodologies

Z-Selective Semihydrogenation to (Z)-4-Decene

This protocol utilizes a poisoned palladium catalyst, commonly known as Lindlar's catalyst, to achieve high Z-selectivity in the partial hydrogenation of the alkyne.

Materials:

- **4-Decyne** (1.0 mmol, 138 mg)
- Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead acetate; ~50 mg)
- Quinoline (1-2 drops)
- Methanol (10 mL)
- Hydrogen gas (H₂) balloon
- Round-bottom flask with stir bar
- Hydrogenation apparatus

Procedure:

- To a round-bottom flask, add **4-decyne** and methanol.
- Add the Lindlar catalyst and a drop or two of quinoline to the solution.
- Seal the flask and purge with hydrogen gas.

- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature (25°C).
- Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2 hours.
- Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
- Rinse the Celite pad with methanol.
- Remove the solvent from the filtrate under reduced pressure to yield (Z)-4-decene.

Expected Yield: >95%[\[1\]](#)[\[2\]](#)[\[3\]](#)

E-Selective Reduction to (E)-4-Decene

This procedure employs a dissolving metal reduction to achieve high E-selectivity.

Materials:

- **4-Decyne** (1.0 mmol, 138 mg)
- Liquid ammonia (NH₃, ~20 mL)
- Sodium (Na) metal (2.2 mmol, 50 mg)
- Dry ice/acetone bath
- Three-neck round-bottom flask with a dry ice condenser

Procedure:

- Set up a three-neck flask equipped with a dry ice condenser and an inlet for ammonia gas.
- Cool the flask to -78°C using a dry ice/acetone bath.
- Condense ammonia gas into the flask.
- Add **4-decyne** to the liquid ammonia.

- Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.
- Stir the reaction mixture at -78°C for 2 hours.
- Quench the reaction by the slow addition of ammonium chloride.
- Allow the ammonia to evaporate.
- Extract the product with diethyl ether, wash with water, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain (E)-4-decene.

Expected Yield: 80-90%^[4]^[5]

Full Hydrogenation to n-Decane

This protocol achieves complete saturation of the alkyne to the corresponding alkane using a platinum-on-carbon catalyst.

Materials:

- **4-Decyne** (1.0 mmol, 138 mg)
- 10% Platinum on carbon (Pt/C) (10-20 mg)
- Ethanol (10 mL)
- Hydrogen gas (H_2) balloon
- Round-bottom flask with stir bar
- Hydrogenation apparatus

Procedure:

- In a round-bottom flask, dissolve **4-decyne** in ethanol.

- Carefully add the 10% Pt/C catalyst.
- Seal the flask, evacuate, and backfill with hydrogen gas.
- Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
- Monitor the reaction for the disappearance of the starting material by GC-MS.
- Filter the reaction mixture through Celite to remove the catalyst.
- Rinse the Celite with ethanol.
- Concentrate the filtrate under reduced pressure to yield n-decane.

Expected Yield: >99%[\[6\]](#)

Hydrosilylation of 4-Decyne

This protocol describes the trans-addition of a silane across the triple bond, yielding a (Z)-vinylsilane, catalyzed by a ruthenium complex.[\[7\]](#)

Materials:

- **4-Decyne** (0.5 mmol, 69 mg)
- $[\text{Cp}^*\text{Ru}(\text{MeCN})_3]\text{PF}_6$ (0.025 mmol, 13 mg, 5 mol%)
- Triethylsilane (HSiEt_3) (0.6 mmol, 70 mg)
- Anhydrous dichloromethane (CH_2Cl_2) (2 mL)
- Schlenk flask and inert atmosphere line (Nitrogen or Argon)

Procedure:

- Under an inert atmosphere, add $[\text{Cp}^*\text{Ru}(\text{MeCN})_3]\text{PF}_6$ and **4-decyne** to a Schlenk flask.
- Add anhydrous dichloromethane via syringe.

- Add triethylsilane dropwise to the stirred solution at room temperature.
- Stir the reaction for 1-3 hours, monitoring by GC or NMR spectroscopy.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to isolate the (Z)-vinylsilane product.

Expected Yield: >95%^[7]

Alkyne Metathesis of 4-Decyne

This protocol describes the self-metathesis of **4-decyne** to form 5-octyne and 3-hexyne, driven by the removal of the more volatile 3-hexyne.

Materials:

- **4-Decyne** (1.0 mmol, 138 mg)
- Molybdenum hexacarbonyl ($\text{Mo}(\text{CO})_6$) (0.05 mmol, 13 mg, 5 mol%)
- 4-Chlorophenol (0.15 mmol, 19 mg, 15 mol%)
- Anhydrous toluene (5 mL)
- Schlenk flask with reflux condenser and inert atmosphere line

Procedure:

- Under an inert atmosphere, charge a Schlenk flask with $\text{Mo}(\text{CO})_6$ and 4-chlorophenol.
- Add anhydrous toluene and heat the mixture to 80°C for 1 hour to pre-form the active catalyst.
- Add **4-decyne** to the activated catalyst solution.
- Maintain the reaction at 80°C and monitor the progress by GC analysis, observing the formation of 5-octyne and 3-hexyne. The reaction is driven by the slow evaporation of the

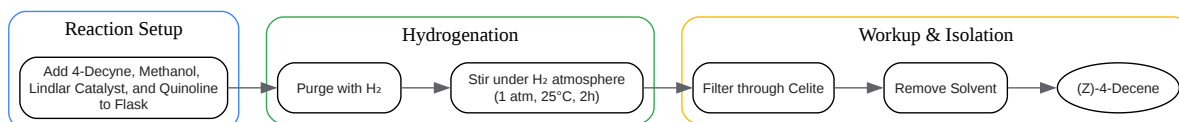
more volatile 3-hexyne.

- The reaction typically reaches high conversion within 4 hours.
- Cool the reaction mixture and purify by distillation or column chromatography to separate the products.

Expected Conversion: ~90%

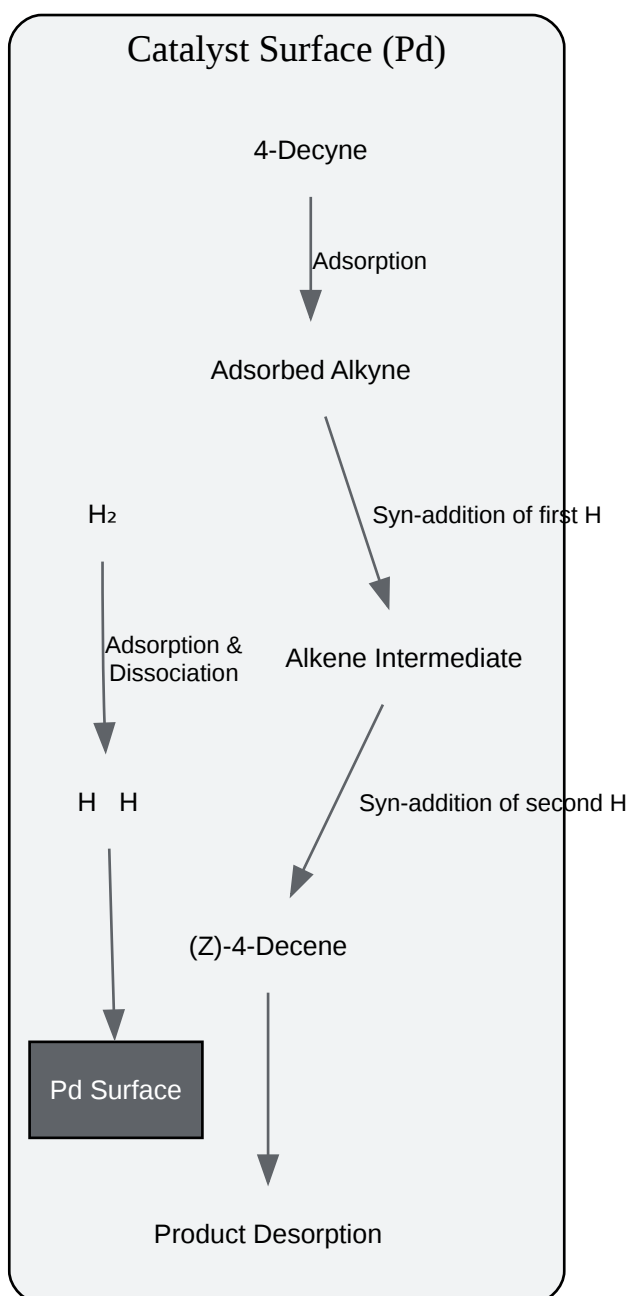
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles and experimental workflows for the described reactions.



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Caption: Experimental workflow for Z-selective semihydrogenation.



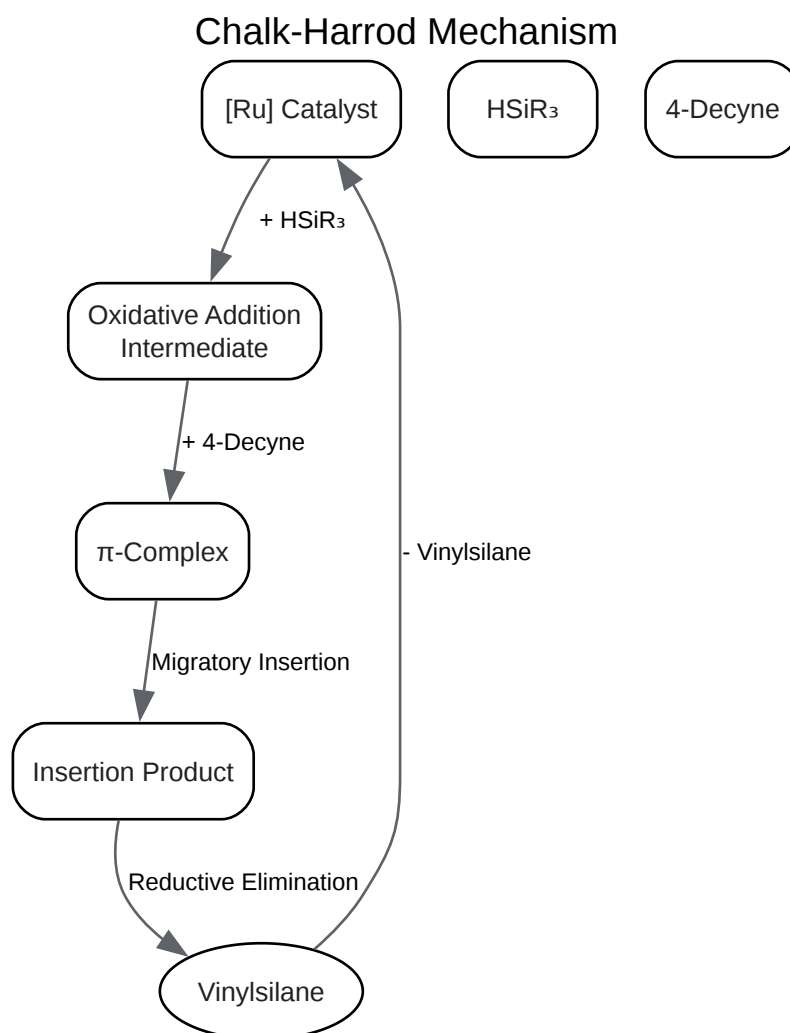
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Caption: Mechanism of Lindlar catalyst hydrogenation.



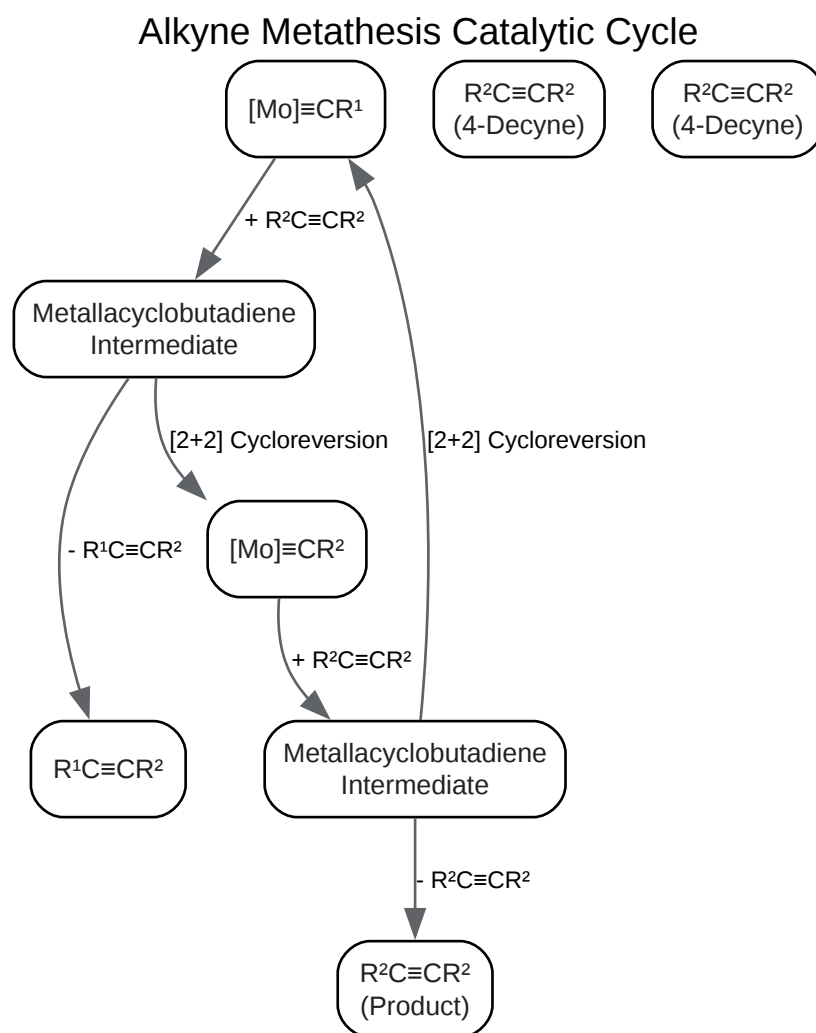
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Caption: Experimental workflow for E-selective reduction.



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Caption: Chalk-Harrod mechanism for hydrosilylation.



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Caption: Mechanism of alkyne metathesis.

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